2-(Methoxymethyl)thiophene
Overview
Description
2-(Methoxymethyl)thiophene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biosensing
Thiophene-based compounds have been used in the development of biosensors . They can be used to detect various biological substances, including proteins and DNA .
Photosensitizers
Thiophene derivatives can act as photosensitizers . They work by transferring photon energy to oxygen molecules, generating reactive oxygen species (ROS) such as singlet oxygen, peroxide, superoxide, and hydroxyl radicals. These ROS can react with macromolecules, such as protein, lipid, or DNA, leading to oxidative damage under the irradiation of light .
Anti-Corrosion Agents
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is crucial in many industries .
Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers . They are used in medical applications, for example, as a dental anesthetic in Europe .
Nonsteroidal Anti-Inflammatory Drugs
Thiophene derivatives, like suprofen (a 2-substituted thiophene), are known as nonsteroidal anti-inflammatory drugs . They are used to reduce inflammation and pain in the body .
properties
IUPAC Name |
2-(methoxymethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQEYGEQALEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437093 | |
Record name | 2-(methoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)thiophene | |
CAS RN |
1487-28-1 | |
Record name | 2-(methoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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